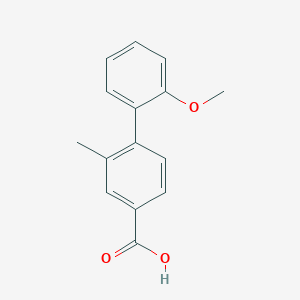

4-(2-Methoxyphenyl)-3-methylbenzoic acid

Description

BenchChem offers high-quality 4-(2-Methoxyphenyl)-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUPKIVDGOJXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620587 | |

| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473264-05-0 | |

| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 3-methyl-4-(2-methoxyphenyl)benzoic acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive approach to the synthesis and characterization of 3-methyl-4-(2-methoxyphenyl)benzoic acid. It is important to note that a diligent search of prominent chemical databases, including PubChem and ChemSpider, did not yield a specific CAS number for this compound. This suggests that 3-methyl-4-(2-methoxyphenyl)benzoic acid is not a commonly cataloged substance. Consequently, this guide is presented as a prospective manual, detailing a robust and scientifically sound synthetic route based on established palladium-catalyzed cross-coupling reactions, along with the expected analytical characterization of the target molecule. The methodologies provided are grounded in well-established chemical principles and are intended to serve as a foundational resource for the synthesis of this and structurally related biaryl carboxylic acids.

Introduction and Rationale

Biaryl carboxylic acids are a significant class of compounds in medicinal chemistry and materials science. The structural motif of two directly connected aromatic rings, one of which is substituted with a carboxylic acid group, is a common feature in a variety of biologically active molecules. The specific substitution pattern of 3-methyl-4-(2-methoxyphenyl)benzoic acid, with its methyl and methoxy functionalities, presents a unique scaffold for further chemical elaboration and potential biological evaluation. The synthesis of such compounds is most effectively achieved through modern cross-coupling methodologies, which allow for the precise and efficient formation of the biaryl bond.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and widely applicable method for the synthesis of 3-methyl-4-(2-methoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For this specific synthesis, the key disconnection is between the two aromatic rings.

The proposed two-step synthesis begins with the bromination of a commercially available starting material, 3-methyl-4-aminobenzoic acid, followed by a Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid.

Sources

An In-depth Technical Guide to 4-(2-Methoxyphenyl)-3-methylbenzoic acid

This guide provides a comprehensive technical overview of 4-(2-Methoxyphenyl)-3-methylbenzoic acid, a biphenyl carboxylic acid derivative. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document will delve into the compound's physicochemical properties, including a detailed analysis of its molecular weight, outline a robust synthetic pathway, and describe essential analytical techniques for its characterization. Furthermore, it will explore the potential applications of this molecule, drawing parallels with structurally similar compounds that have demonstrated significant therapeutic potential.

Introduction and Molecular Profile

4-(2-Methoxyphenyl)-3-methylbenzoic acid is a bifunctional organic molecule characterized by a biphenyl scaffold, which is a prevalent structural motif in many biologically active compounds. The presence of a carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications, such as esterification or amidation. The methoxy and methyl substituents on the phenyl rings influence the molecule's steric and electronic properties, which can in turn affect its biological activity and pharmacokinetic profile.

Based on its systematic name, the chemical structure consists of a benzoic acid core with a methyl group at the 3-position and a 2-methoxyphenyl group at the 4-position. This substitution pattern results in a molecular formula of C₁₅H₁₄O₃.

Molecular Structure and Weight

The precise molecular weight of a compound is a critical parameter for its identification and characterization. It is determined by the sum of the atomic weights of its constituent atoms.

Table 1: Calculation of the Molecular Weight of 4-(2-Methoxyphenyl)-3-methylbenzoic acid

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 242.274 |

The calculated molecular weight of 4-(2-Methoxyphenyl)-3-methylbenzoic acid is 242.274 g/mol . This value is in agreement with the molecular weight of other compounds sharing the same molecular formula, C₁₅H₁₄O₃, such as 4,4'-dimethoxybenzophenone and 2,4-dimethoxybenzophenone.[1][2][3][4]

Caption: Chemical structure of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Synthesis Protocol: A Suzuki Coupling Approach

The synthesis of biphenyl compounds is well-established in organic chemistry, with the Suzuki coupling reaction being a particularly powerful and versatile method. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 4-(2-Methoxyphenyl)-3-methylbenzoic acid, a plausible route involves the coupling of a boronic acid derivative with a halogenated benzoic acid derivative.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the biphenyl C-C bond, leading to two key synthons: a 4-halo-3-methylbenzoic acid derivative and a (2-methoxyphenyl)boronic acid.

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromo-3-methylbenzoic acid

-

(2-Methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (2M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-bromo-3-methylbenzoic acid (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol (e.g., 30 mL toluene, 15 mL ethanol) followed by an aqueous solution of potassium carbonate (2.0 eq in 15 mL of degassed water).

-

Reaction Execution: The reaction mixture is degassed with nitrogen for 15 minutes and then heated to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified to a pH of ~2 with 2M HCl.

-

Extraction: The acidified aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-(2-Methoxyphenyl)-3-methylbenzoic acid, a combination of spectroscopic and analytical techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the connectivity of the molecule. | Signals corresponding to the aromatic protons, the methyl protons, the methoxy protons, and the acidic proton of the carboxylic acid group. |

| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | Resonances for the aromatic carbons, the methyl carbon, the methoxy carbon, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (242.274 g/mol ). |

| FT-IR Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid. |

| Melting Point | To assess the purity of the compound. | A sharp and defined melting point range for a pure crystalline solid. |

Applications in Drug Development

The biphenyl carboxylic acid scaffold is a key feature in a number of therapeutic agents, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. Given the structural similarity of 4-(2-Methoxyphenyl)-3-methylbenzoic acid to known NSAIDs, it is plausible that this molecule could exhibit similar biological activities.

Potential research avenues for this compound include:

-

Anti-inflammatory Agent: Investigation as a potential inhibitor of COX-1 and COX-2 enzymes for the treatment of inflammatory conditions.

-

Analgesic: Evaluation for its pain-relieving properties.

-

Scaffold for Novel Therapeutics: Use as a starting material for the synthesis of more complex molecules with a wide range of pharmacological activities.

The specific substitution pattern of 4-(2-Methoxyphenyl)-3-methylbenzoic acid may offer a unique pharmacological profile, potentially leading to improved efficacy or a more favorable side-effect profile compared to existing drugs.

Caption: A potential workflow for evaluating the therapeutic potential of the compound.

Conclusion

4-(2-Methoxyphenyl)-3-methylbenzoic acid represents a molecule of interest for medicinal chemists and drug development professionals. Its biphenyl carboxylic acid core suggests potential biological activity, particularly in the realm of anti-inflammatory agents. This guide has provided a detailed overview of its molecular properties, a robust synthetic protocol, and a clear pathway for its analytical characterization. Further investigation into the pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. 4,4'-Dimethoxybenzophenone. National Center for Biotechnology Information. [Link]

-

NIST. Benzophenone, 2,4-dimethoxy-. NIST Chemistry WebBook. [Link]

Sources

- 1. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzophenone, 2,4-dimethoxy- [webbook.nist.gov]

- 3. 4,4'-Dimethoxybenzophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 3,4-Dimethoxybenzophenone | 4038-14-6 [chemicalbook.com]

The Architectural Elegance of Biaryls: A Technical Guide to Novel Building Blocks in Drug Discovery

Foreword: The Enduring Power of the Biaryl Motif

In the intricate world of medicinal chemistry, the biaryl scaffold stands as a testament to the power of structural simplicity in achieving profound biological activity. These motifs, characterized by two directly connected aromatic rings, are not merely passive linkers but active participants in molecular recognition, offering a unique combination of conformational flexibility and rigidity. This duality allows them to present pharmacophoric features in a precise three-dimensional arrangement, leading to high-affinity interactions with a multitude of biological targets. From anti-inflammatory agents to cutting-edge cancer therapies, the biaryl core is a privileged structure, consistently appearing in the annals of successful drug discovery programs.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the design, synthesis, and application of novel biaryl building blocks that are shaping the future of medicine.

I. The Strategic Advantage of Biaryl Scaffolds in Medicinal Chemistry

The prevalence of biaryl motifs in pharmaceuticals is no coincidence.[2][3] Their utility stems from a confluence of advantageous physicochemical and structural properties:

-

Modulation of Physicochemical Properties: The nature and substitution pattern of the aryl rings can be systematically modified to fine-tune critical drug-like properties such as lipophilicity, solubility, and metabolic stability. This modularity is invaluable during the lead optimization phase of drug discovery.

-

Vectorial Projection of Substituents: The biaryl core provides a rigid framework that projects substituents into specific regions of a protein's binding pocket, enabling the optimization of key interactions that drive potency and selectivity.

-

Conformational Control and Atropisomerism: The rotational barrier around the aryl-aryl bond can be controlled through the introduction of ortho substituents. This can lead to the formation of stable atropisomers, which are stereoisomers arising from restricted rotation.[4] In many cases, one atropisomer exhibits significantly higher biological activity than the other, offering a sophisticated strategy for improving a drug's therapeutic index.[4]

II. Novel Biaryl Building Blocks: Expanding the Chemical Space

While the classic biphenyl scaffold remains a staple, the quest for novel chemical matter has led to the exploration of a diverse array of biaryl building blocks. These next-generation scaffolds often incorporate heterocyclic systems and unique functionalization patterns to access previously unexplored regions of chemical space and engage with novel biological targets.

Heterocyclic Biaryl Scaffolds

The incorporation of heterocycles into biaryl structures introduces a wealth of new possibilities for drug design. Nitrogen, oxygen, and sulfur atoms can act as hydrogen bond donors or acceptors, and their placement can significantly influence the molecule's electronic properties and binding interactions.

-

Indole- and Carbazole-Based Biaryls: These nitrogen-containing heterocycles are prevalent in natural products and have a proven track record in medicinal chemistry.[1][5][6][7] Biaryls incorporating these motifs can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking. The synthesis of biaryl-based carbazoles, for instance, has been a subject of intense research, with applications in the development of new anticancer agents.[1][6]

-

Pyridyl and Pyrimidyl Biaryls: The inclusion of pyridine and pyrimidine rings introduces basic nitrogens that can serve as key interaction points with acidic residues in protein binding sites. These building blocks are frequently employed in the design of kinase inhibitors, where the nitrogen atoms can interact with the hinge region of the ATP-binding pocket.

Table 1: Examples of Novel Heterocyclic Biaryl Building Blocks

| Building Block Core | Key Features | Therapeutic Area of Interest |

| Indole-Aryl | Hydrogen bond donor/acceptor capacity, π-stacking interactions.[5] | Oncology, Neurology |

| Carbazole-Aryl | Extended aromatic system, potential for dual emission fluorescence.[1][6] | Oncology, Materials Science |

| Pyridyl-Aryl | Hinge-binding motifs in kinases, improved solubility. | Oncology, Inflammation |

| Thiophene-Aryl | Bioisosteric replacement for phenyl rings, modulation of metabolic stability.[8] | Various |

III. Modern Synthetic Methodologies for Biaryl Construction

The efficient and versatile synthesis of biaryl scaffolds is a cornerstone of modern drug discovery. While classical methods like the Ullmann coupling have historical significance, palladium-catalyzed cross-coupling reactions have become the workhorses of the medicinal chemist's toolbox.

The Suzuki-Miyaura Coupling: A Robust and Versatile Tool

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used method for biaryl synthesis in the pharmaceutical industry.[9] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 equiv)

-

Aryl boronic acid or boronate ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

To a dry reaction vessel, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

-

Base: The base is required to activate the organoboron species and facilitate the transmetalation step. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

-

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents are often preferred.

The Heck Coupling: A Powerful Tool for C-C Bond Formation

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene. While often used to form vinylarenes, it can also be adapted for biaryl synthesis.

Experimental Protocol: A General Procedure for Heck Coupling

Objective: To synthesize a substituted alkene via a palladium-catalyzed Heck coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 equiv)

-

Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)

-

Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

-

To a dry reaction vessel, add the aryl halide, palladium catalyst, and phosphine ligand.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent, alkene, and base via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove insoluble salts.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.[]

The Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner.[11] Organozinc reagents are highly reactive, allowing for couplings to occur under mild conditions and with a high degree of functional group tolerance.[9]

Experimental Protocol: A General Procedure for Negishi Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed Negishi cross-coupling reaction.

Materials:

-

Aryl halide (e.g., aryl chloride, bromide, or iodide) (1.0 equiv)

-

Organozinc reagent (prepared in situ or used as a pre-formed solution) (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos) (2-10 mol%)

-

Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

-

In a nitrogen-filled glovebox, to a dry reaction vessel, add the palladium catalyst and ligand.

-

Add the anhydrous solvent and stir to form the active catalyst.

-

Add the aryl halide to the catalyst mixture.

-

Slowly add the organozinc reagent to the reaction mixture at room temperature or a slightly elevated temperature.

-

Stir the reaction for the required time (typically 1-12 hours), monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.[12]

C-H Activation: The Next Frontier in Biaryl Synthesis

Direct C-H arylation is an emerging and highly attractive strategy for biaryl synthesis as it avoids the need for pre-functionalized starting materials.[1] This atom-economical approach allows for the direct coupling of two C-H bonds, streamlining synthetic routes and enabling the late-stage functionalization of complex molecules.[1]

Conceptual Workflow for a Directed C-H Arylation

Caption: A conceptual workflow for a palladium-catalyzed directed C-H arylation reaction.

IV. Case Studies: Biaryl Building Blocks in Recently Approved Drugs

The tangible impact of novel biaryl building blocks is best illustrated through their incorporation into recently approved pharmaceuticals. These case studies highlight how the strategic use of biaryl motifs can lead to drugs with improved efficacy and safety profiles.

Case Study 1: Sotorasib (Lumakras®) - A Covalent Inhibitor of KRAS G12C

Sotorasib, approved by the FDA in 2021, is a groundbreaking therapy for non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation.[13][14] The molecule features a complex biaryl core that is crucial for its mechanism of action. One of the aryl rings is a substituted pyrido[2,3-d]pyrimidinone, which positions an acrylamide warhead to form a covalent bond with the cysteine residue of the mutated KRAS protein.[15] The other aryl ring, a 2-fluoro-6-hydroxyphenyl group, contributes to the high-affinity binding in a previously considered "undruggable" pocket.[13] The synthesis of sotorasib is a multi-step process that relies on a key Suzuki coupling to construct the central biaryl linkage.[16]

Case Study 2: Avacopan (Tavneos®) - A C5a Receptor Antagonist

Avacopan, also approved in 2021, is an orally administered selective antagonist of the complement 5a receptor (C5aR) for the treatment of ANCA-associated vasculitis.[17][18] The structure of avacopan features a central biaryl-like scaffold where a substituted piperidine links two aromatic systems. This arrangement is critical for its potent and selective inhibition of the C5aR. The synthesis of avacopan involves a sophisticated route that establishes the stereochemistry of the piperidine ring early on, followed by sequential amide bond formations to append the aromatic moieties.[17]

V. Signaling Pathways Modulated by Biaryl-Containing Drugs: The MAPK/ERK Pathway

Many biaryl-containing drugs exert their therapeutic effects by modulating intracellular signaling pathways that are dysregulated in disease. A prominent example is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival.[19][20]

The MAPK/ERK pathway is a cascade of protein kinases that relays signals from the cell surface to the nucleus.[21] Mutations in components of this pathway, such as the BRAF and RAS proteins, can lead to its constitutive activation, driving the uncontrolled growth of cancer cells.[19]

Caption: The MAPK/ERK signaling pathway and the point of inhibition by the biaryl-containing drug, Trametinib.

Trametinib (Mekinist®), a biaryl-containing drug, is a selective inhibitor of MEK1 and MEK2, two key kinases in the MAPK/ERK pathway.[2][3] By binding to an allosteric site on MEK, trametinib prevents its phosphorylation and activation, thereby blocking downstream signaling to ERK and inhibiting the proliferation of cancer cells with activating BRAF mutations.[22]

VI. Future Perspectives and Conclusion

The biaryl motif will undoubtedly continue to be a cornerstone of drug discovery for the foreseeable future. The ongoing development of novel synthetic methodologies, particularly in the realm of C-H activation and photocatalysis, will further expand the accessible chemical space of biaryl building blocks. As our understanding of complex biological systems deepens, we can expect to see the emergence of even more sophisticated biaryl-containing drugs that are designed to modulate novel targets and address unmet medical needs. The architectural elegance and synthetic tractability of biaryls ensure their enduring legacy as privileged structures in the art and science of medicinal chemistry.

VII. References

-

Chen, J., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3977. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17216-17235. [Link]

-

Kandathil, V., et al. (2019). Examples of drugs containing a biaryl moiety. ResearchGate. [Link]

-

Giri, R., et al. (2016). Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. [Link]

-

Blumenthal, D. K. (2014). Trametinib: An Oral MEK Inhibitor for Metastatic Melanoma. Medscape. [Link]

-

Garon, E. B., et al. (2019). Mechanism of action of dabrafenib and trametinib. ResearchGate. [Link]

-

Li, J., et al. (2021). Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents. Bioorganic Chemistry, 110, 104821. [Link]

-

Reddy, T. R., et al. (2021). Synthesis of biaryl-based carbazoles via C-H functionalization and exploration of their anticancer activities. Organic & Biomolecular Chemistry, 19(31), 6749-6759. [Link]

-

Wikipedia. (2023). Sotorasib. [Link]

-

Zhang, X., et al. (2021). Synthesis of structurally diverse biaryl fragments. ResearchGate. [Link]

-

Smith, C. J., et al. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 35-56). The Royal Society of Chemistry. [Link]

-

Nolan, S. P., & Organ, M. G. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(14), 3164-3167. [Link]

-

The Organic Chemistry Tutor. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis [Video]. YouTube. [Link]

-

Patsnap Synapse. (2025, March 7). What is the mechanism of action of Sotorasib?[Link]

-

Massive Bio. (2026, February 24). Sotorasib: Mechanism of Action and Clinical Applications. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

-

LaPlante, S. R., et al. (2011). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 3(13), 1643-1658. [Link]

-

ResearchGate. (n.d.). Synthetic pathway for avacopan (140)[23]. [Link]

-

Beilstein Journals. (2021, January 4). Synthesis, crystal structures and properties of carbazole-basedhelicenes fused with an azine ring. [Link]

-

Li, G., et al. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

-

Nagaki, A., et al. (2015). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry, 3, 5. [Link]

-

Hall, A., et al. (2006). Discovery of novel biaryl heterocyclic EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2666-2671. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

D'Alessandro, N. F., et al. (2015). Design and synthesis of aryl-functionalized carbazole-based porous coordination cages. Inorganic Chemistry, 54(17), 8346-8354. [Link]

-

ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17216-17235. [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Grygorenko, O. O. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2020(10), 1286-1306. [Link]

-

Cagnol, S., & Chambard, J. C. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(4), 1102. [Link]

-

Van der Verren, S. E., et al. (2024). A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. SLAS Discovery, 29(5), 100-109. [Link]

-

El-Shishtawy, R. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32966-32999. [Link]

-

Sharma, V., & Kumar, P. (2013). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 10(4), 571-592. [Link]

-

Nolan, S. P., & Organ, M. G. (2013). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Dalton Transactions, 42(8), 2665-2675. [Link]

-

Sebolt-Leopold, J. S., & English, J. M. (2006). Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs. Current Medicinal Chemistry, 13(10), 1139-1153. [Link]

-

ChemoCentryx, Inc. (2020). Processes and intermediates in the preparation of C5aR antagonists. U.S. Patent No. 10,532,982.

-

Grygorenko, O. O., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Jayne, D. R. W., et al. (2022). Avacopan for the Treatment of ANCA-Associated Vasculitis. New England Journal of Medicine, 384(7), 599-609. [Link]

Sources

- 1. Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. int.livhospital.com [int.livhospital.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbazole synthesis [organic-chemistry.org]

- 8. Discovery of novel biaryl heterocyclic EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. Sotorasib - Wikipedia [en.wikipedia.org]

- 14. massivebio.com [massivebio.com]

- 15. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 18. AVACOPAN: A New Adjunctive Therapy for Antineutrophil Cytoplasmic Antibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Trametinib: An Oral MEK Inhibitor for Metastatic Melanoma - Page 2 [medscape.com]

- 23. researchgate.net [researchgate.net]

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-methylbenzoic Acid

[3, 4

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Utility

4-Bromo-3-methylbenzoic acid is a highly versatile, bifunctional building block extensively utilized in the synthesis of advanced pharmaceutical intermediates. It serves as a critical scaffold in the development of targeted therapeutics, including pan-ephrin receptor (EPHA2/EPHA4) kinase inhibitors [1] and Mer kinase inhibitors [2]. The orthogonal reactivity of its functional groups allows for precise, sequential modifications: the carboxylic acid can undergo amide coupling or esterification, while the aryl bromide serves as a robust electrophile for palladium-catalyzed carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction [3].

Mechanistic Insights & Reactivity Profiling

Designing a successful cross-coupling protocol for 4-bromo-3-methylbenzoic acid requires a nuanced understanding of its structural, electronic, and steric parameters. As an Application Scientist, recognizing the causality behind these molecular interactions is essential for optimizing reaction conditions:

-

Electronic Activation vs. Steric Hindrance (Oxidative Addition): The electron-withdrawing nature of the carboxylic acid (or its ester derivative) enhances the electrophilicity of the aromatic ring. This electronic deficiency accelerates the rate-limiting oxidative addition of the Pd(0) catalyst into the C-Br bond [4]. However, the methyl group positioned ortho to the bromine atom introduces significant steric bulk. This steric shielding impedes the approach of bulky palladium complexes, necessitating the use of elevated temperatures (90–100 °C) and robust, flexible ligand systems (e.g., PPh₃ or dppf) to drive the formation of the Ar-Pd(II)-Br intermediate.

-

Acid-Base Dynamics (Transmetalation): A critical failure point in protocols utilizing the unprotected carboxylic acid is premature base depletion. The acidic proton (pKa ~4.2) rapidly consumes one equivalent of the inorganic base (e.g., K₂CO₃). Because the base is mechanistically required to coordinate with the boronic acid to form the reactive "ate" complex—which facilitates the transmetalation step—at least 3.0 to 4.0 equivalents of base must be employed to ensure continuous catalytic turnover[2].

-

Alternative Strategies (Esterification): To circumvent base consumption and improve organic solubility, researchers frequently protect the carboxylic acid as a methyl or ethyl ester prior to coupling. The ester can later be hydrolyzed via base-catalyzed saponification to yield the final biaryl acid [4][5].

Catalytic cycle of Suzuki-Miyaura coupling for 4-bromo-3-methylbenzoic acid.

Quantitative Data: Reaction Condition Matrix

The following table summarizes validated conditions for the Suzuki-Miyaura coupling of 4-bromo-3-methylbenzoic acid and its derivatives. Note the inverse relationship between the steric complexity of the boronic acid partner and the overall yield.

| Substrate | Boronic Acid Partner | Catalyst System | Base / Solvent | Temp / Time | Yield | Ref |

| 4-Bromo-3-methylbenzoic acid | 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine | Pd(PPh₃)₄ (0.05 eq) | K₂CO₃ (3.0 eq) / Water-EtOAc | 100 °C / 3 h | >75% | [2] |

| Amide derivative (of 4-Bromo-3-methylbenzoic acid) | 5-hydroxy-2-methylphenyl boronic acid | Pd(PPh₃)₄ (0.10 eq) | K₂CO₃ (2.3 eq) / Dioxane-H₂O (3:1) | 100 °C / 18 h | 51% | [1] |

| Amide derivative (of 4-Bromo-3-methylbenzoic acid) | (5-methyl-1H-indazol-4-yl)boronic acid | Pd(PPh₃)₄ (0.10 eq) | K₂CO₃ (2.3 eq) / Dioxane-H₂O (3:1) | 100 °C / 18 h | 36% | [1] |

| Methyl 4-bromo-3-methylbenzoate | 2-chlorophenylboronic acid | Pd(dppf)Cl₂ (0.05 eq) | Na₂CO₃ (2.0 eq) / Toluene-H₂O | 90 °C / 12 h | >85% | [5] |

Validated Experimental Protocol (Unprotected Acid Route)

This self-validating protocol describes the direct Suzuki coupling of the free acid, eliminating the need for upstream protection and downstream deprotection steps [2].

Reagents Required:

-

4-Bromo-3-methylbenzoic acid (1.0 equiv, limiting reagent)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 - 0.10 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 - 4.0 equiv)

-

1,4-Dioxane and Deionized Water (3:1 v/v ratio)

Step-by-Step Methodology:

-

Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzoic acid, the selected arylboronic acid, and K₂CO₃.

-

Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/Water mixture. Self-Validation Check: The presence of dissolved oxygen will rapidly degrade Pd(0) to catalytically inactive Pd(II) oxides, turning the solution black. Submerge the mixture in an ultrasonic bath and sparge with ultra-pure Argon or Nitrogen for a minimum of 15 minutes.

-

Catalyst Introduction: Quickly add the Pd(PPh₃)₄ catalyst under a positive stream of inert gas. Seal the flask tightly.

-

Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 3 to 18 hours. Monitor the progression via LC-MS or TLC (UV active).

-

Aqueous Workup & pH Adjustment: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Because the product is a carboxylic acid, it will reside in the basic aqueous layer as a soluble potassium salt. Separate and discard the organic layer (which conveniently removes phosphine oxides and homocoupled organic byproducts).

-

Product Isolation: Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~4.5–5.0. The desired biaryl carboxylic acid will precipitate out of solution. Collect the solid via vacuum filtration, wash with cold deionized water, and dry under high vacuum to afford the pure product.

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

References

-

Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology . NIH PubMed Central. Available at: 1

-

HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS (EP 3523292 B1) . European Patent Office. Available at:2

-

Buy 4-Bromo-3-(bromomethyl)benzoic acid | 887757-31-5 . Smolecule. Available at: 3

-

Ethyl 4-bromo-3-methylbenzoate | High Purity . Benchchem. Available at: 4

-

Methyl 4-bromo-3-methylbenzoate | 148547-19-7 . ChemicalBook. Available at:5

Sources

- 1. Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Buy 4-Bromo-3-(bromomethyl)benzoic acid | 887757-31-5 [smolecule.com]

- 4. Ethyl 4-bromo-3-methylbenzoate | High Purity [benchchem.com]

- 5. Methyl 4-bromo-3-methylbenzoate | 148547-19-7 [chemicalbook.com]

The Challenge of Proximity: A Guide to Palladium-Catalyzed Synthesis of Sterically Hindered Biaryls

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sterically Hindered Biaryls

The biaryl motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. However, when these structures are decorated with bulky substituents at their ortho positions, creating sterically hindered biaryls, their synthesis becomes a significant challenge. These sterically demanding architectures, particularly tri- and tetra-ortho-substituted biaryls, are crucial as they can exhibit atropisomerism, leading to chiral molecules with unique biological activities and applications in asymmetric catalysis.[1] The restricted rotation around the aryl-aryl bond in these molecules imparts specific, rigid three-dimensional structures that are highly sought after in drug design and materials science.

Traditional cross-coupling methods often falter when faced with the steric clash of bulky ortho substituents, which impedes the crucial steps of the catalytic cycle. This application note provides an in-depth guide to overcoming these challenges using modern palladium-catalyzed cross-coupling reactions, with a focus on rational ligand design, mechanistic insights, and practical, field-proven protocols.

Mechanistic Underpinnings: The Catalytic Cycle and Steric Hindrance

The efficacy of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, hinges on a delicate balance of elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Steric hindrance dramatically impacts each of these steps.

-

Oxidative Addition: The initial reaction of an aryl halide with a Pd(0) complex is often slower with sterically bulky substrates. Electron-rich and sterically demanding phosphine ligands are crucial to facilitate this step by stabilizing the resulting Pd(II) intermediate.[4][5]

-

Transmetalation: The transfer of the second aryl group from an organometallic reagent (e.g., organoboron or organozinc) to the palladium center is highly sensitive to steric bulk on both coupling partners and the palladium complex.

-

Reductive Elimination: This final, product-forming step can be significantly retarded by steric congestion around the palladium center, which hinders the two aryl groups from coming into the required proximity to form a new C-C bond.[6]

The key to success lies in the judicious selection of ligands that can accelerate these elementary steps, particularly reductive elimination, which is often rate-limiting in the synthesis of sterically hindered biaryls.

Key Methodologies and Catalyst Systems

The Suzuki-Miyaura Coupling: A Versatile Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for biaryl synthesis due to the stability and low toxicity of the boron reagents.[7][8] For sterically demanding couplings, the choice of ligand is paramount.

Catalyst and Ligand Selection:

Bulky, electron-rich phosphine ligands, often of the biarylphosphine class developed by Buchwald, are highly effective.[4] These ligands promote the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[4] Furthermore, their steric bulk can facilitate the final reductive elimination step.[6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki-Miyaura couplings, offering high stability and activity.[9][10]

| Catalyst System | Substrate Scope | Key Advantages |

| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | Aryl chlorides, bromides, and triflates | High activity for hindered substrates, often at room temperature.[4] |

| Pd₂ (dba)₃ / t-Bu₃P | Hindered aryl bromides and chlorides | Strong electron-donating phosphine promotes oxidative addition.[7] |

| PEPPSI™-type NHC Precatalysts | Sterically demanding aryl chlorides | High thermal stability and activity.[9] |

Protocol: Synthesis of a Tetra-ortho-substituted Biaryl via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for the synthesis of highly hindered biaryls.[11][12]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

-

2,6-Disubstituted aryl bromide

-

ortho-Substituted aryltriolborate[11]

-

Potassium phosphate (K₃PO₄), finely ground and dried

-

Anhydrous 1,4-dioxane

-

Anhydrous, degassed water

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk tube, add the 2,6-disubstituted aryl bromide (1.0 mmol), ortho-substituted aryltriolborate (1.5 mmol), and potassium phosphate (3.0 mmol).

-

Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). Add 2 mL of anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.

-

Reaction Setup: Transfer the catalyst solution to the Schlenk tube containing the reagents. Add an additional 8 mL of anhydrous 1,4-dioxane and 1 mL of degassed water.

-

Reaction Execution: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

The Negishi Coupling: For Highly Reactive Partners

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts. This increased reactivity can be advantageous for the formation of highly sterically hindered biaryls.[2][13]

Catalyst and Ligand Selection:

Similar to the Suzuki-Miyaura coupling, bulky phosphine ligands are essential. The choice of palladium precursor can also be critical, with pre-formed palladium-ligand complexes sometimes offering superior results.

| Catalyst System | Substrate Scope | Key Advantages |

| Pd(dba)₂ / SPhos | Hindered aryl bromides and chlorides | High reactivity of the organozinc reagent can overcome steric barriers. |

| PdCl₂(dppf) | Aryl iodides and bromides | Well-defined catalyst, often gives reproducible results. |

Protocol: Synthesis of a Tri-ortho-substituted Biaryl via Negishi Coupling

This protocol is a general method adapted from established procedures for Negishi couplings.[1]

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

ortho-Substituted aryl iodide

-

(ortho-Substituted phenyl)zinc chloride solution (0.5 M in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%). Evacuate and backfill with argon three times.

-

Reaction Setup: Add the ortho-substituted aryl iodide (1.0 mmol) and 5 mL of anhydrous THF. Stir for 10 minutes at room temperature.

-

Addition of Organozinc Reagent: Slowly add the (ortho-substituted phenyl)zinc chloride solution (2.2 mL, 1.1 mmol) via syringe.

-

Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the residue by flash chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of sterically hindered C-N bonds is crucial for the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for this transformation.[14][15]

Catalyst and Ligand Selection:

The development of highly specialized, bulky, and electron-rich dialkylbiaryl phosphine ligands has been instrumental in expanding the scope of this reaction to include sterically demanding substrates.[14][15]

| Catalyst System | Substrate Scope | Key Advantages |

| Pd(OAc)₂ / Josiphos-type ligands | Hindered aryl chlorides and anilines | High yields for tetra-ortho-substituted diarylamines.[15] |

| Pd G3 Precatalysts | Wide range of aryl halides and amines | High activity and stability, allowing for low catalyst loadings. |

Protocol: Synthesis of a Tetra-ortho-substituted Diaryl-amine

This protocol is based on recent advances in the amination of sterically hindered substrates.[15]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

A specialized carbazolyl-derived phosphine ligand[15]

-

Sterically hindered aryl chloride (e.g., 2-chloro-1,3,5-triisopropylbenzene)

-

Sterically hindered aniline (e.g., 2,6-diisopropylaniline)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

Inert Atmosphere: In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), NaOt-Bu (1.4 mmol), the hindered aryl chloride (1.0 mmol), and the hindered aniline (1.2 mmol) to a vial.

-

Reaction Setup: Add 2 mL of anhydrous toluene. Seal the vial with a Teflon-lined cap.

-

Reaction Execution: Remove the vial from the glovebox and heat in an oil bath at 110 °C for 24 hours.

-

Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite. Concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography.

Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Sterically Hindered Biaryl Synthesis

Caption: A generalized experimental workflow for palladium-catalyzed biaryl synthesis.

Conclusion and Future Outlook

The palladium-catalyzed synthesis of sterically hindered biaryls has been revolutionized by the development of sophisticated ligands and a deeper understanding of reaction mechanisms. The ability to construct these challenging motifs has profound implications for drug discovery, materials science, and asymmetric catalysis. Future developments will likely focus on even more active and robust catalyst systems that can operate at lower catalyst loadings and milder conditions. The continued exploration of new ligand architectures and high-throughput experimentation will undoubtedly push the boundaries of what is synthetically possible, enabling the routine construction of even the most sterically congested biaryl structures.

References

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Synlett, 2011(12), 1769–1773. [Link]

- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207–210.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wolf, C., & Xu, H. (2008). Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

- Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2011).

-

Fors, B. P., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(24), 6492–6495. [Link]

- Che, C., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.

-

Sigman, M. S., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(11), 10190–10209. [Link]

- Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2011).

- Nishimura, T., et al. (2021).

- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Kelly, C. B., et al. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Sigman, M. S., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.

- Chen, Y., et al. (2021). Tri- and Tetra-ortho-Substituted Biaryls via Lithium Cuprate-Catalyzed Reductive Desymmetrization of Isophthaldehydes. Journal of the American Chemical Society.

- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7543–7581.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- The Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.

- Gessner, V. H. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. MilliporeSigma.

- Kwong, F. Y., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7543–7581.

- Research Explorer. (n.d.).

- To, S. C., & Kwong, F. Y. (2011). Highly efficient carbazolyl-derived phosphine ligands: Application to sterically hindered biaryl couplings.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Wang, Q., et al. (2021). Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.

- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167.

- van der Vlugt, J. I., et al. (2010). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 39(41), 9925–9931.

- Thomas, S. P., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters.

- Wang, Q., & You, S.-L. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Science, 10(28), 6735–6748.

- Al-Amin, M., & Ben Hadda, T. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(15), 4647.

- Suna, E. (n.d.). Cross-Coupling Reactions Guide.

- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473.

- Onoabedje, E. A., & Okoro, U. C. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.

- So, C. M., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 29(12), 1601–1606.

- Lipshutz, B. H. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.

- Fernández-Salas, J. A., et al. (2023). Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation.

- Li, X. (n.d.).

- TCI Chemicals. (n.d.).

- Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1032–1038.

- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.

Sources

- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra- ortho- Substituted Biaryl Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. jmcct.com [jmcct.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Notes & Protocols: Leveraging 4-(2-Methoxyphenyl)-3-methylbenzoic Acid in Fragment-Based Drug Design

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the biaryl fragment, 4-(2-Methoxyphenyl)-3-methylbenzoic acid, in fragment-based drug design (FBDD) campaigns. This document outlines the rationale for its selection, its physicochemical properties, and detailed protocols for its application in screening and lead optimization.

Introduction: The Strategic Value of Biaryl Fragments in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By starting with small, low-molecular-weight compounds (fragments), FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties.[1][3][4]

Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in approved drugs.[5][6][7][8] Their conformational flexibility and ability to engage in various non-covalent interactions make them ideal starting points for FBDD. 4-(2-Methoxyphenyl)-3-methylbenzoic acid is a prime example of such a fragment, possessing key features that warrant its inclusion in a fragment library.

Physicochemical Properties of 4-(2-Methoxyphenyl)-3-methylbenzoic acid

A successful fragment should adhere to the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments. While specific experimental data for 4-(2-Methoxyphenyl)-3-methylbenzoic acid is not extensively available, we can infer its properties from its structure and data from similar molecules.

| Property | Value (Predicted/Inferred) | "Rule of Three" Guideline | Rationale for FBDD Suitability |

| Molecular Weight | ~242.27 g/mol | < 300 Da | Adheres to the guideline, ensuring it is small enough to be a fragment.[1] |

| cLogP | ~3.0-3.5 | ≤ 3 | Falls within the acceptable range, suggesting good solubility and potential for optimization. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | ≤ 3 | Provides a key interaction point without excessive polarity. |

| Hydrogen Bond Acceptors | 3 (2 from carboxylic acid, 1 from methoxy) | ≤ 3 | Offers multiple points for hydrogen bonding with a target protein. |

| Rotatable Bonds | 2 | ≤ 3 | Limited flexibility allows for a more defined binding mode upon interaction with a target. |

The FBDD Workflow Using 4-(2-Methoxyphenyl)-3-methylbenzoic acid

The successful implementation of an FBDD campaign involves a multi-step process, from initial screening to lead optimization. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for a fragment-based drug design campaign.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in an FBDD campaign utilizing 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[2][9][10][11] It is an excellent method for primary screening of fragment libraries.

Objective: To identify fragments that bind to a target protein and to estimate their binding affinity and kinetics.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Target protein

-

4-(2-Methoxyphenyl)-3-methylbenzoic acid and other fragments from the library, dissolved in an appropriate buffer with low DMSO concentration.

-

Running buffer

-

Regeneration solution

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Inject the target protein at a concentration of 10-100 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with a blocking agent (e.g., ethanolamine-HCl).

-

-

Fragment Screening:

-

Prepare a stock solution of 4-(2-Methoxyphenyl)-3-methylbenzoic acid and other fragments in 100% DMSO.

-

Dilute the fragments into the running buffer to the desired screening concentration (typically 10-100 µM), ensuring the final DMSO concentration is consistent across all samples (e.g., <1%).

-

Inject the fragment solutions over the sensor surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

After each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound fragment.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to correct for non-specific binding and bulk refractive index changes.

-

Analyze the sensorgrams to identify fragments that show a binding response.

-

For hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (KD).

-

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[9][12]

Objective: To determine the three-dimensional structure of the target protein in complex with 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Materials:

-

Crystallization-grade pure target protein

-

4-(2-Methoxyphenyl)-3-methylbenzoic acid

-

Crystallization screens and plates

-

X-ray diffraction equipment

Procedure:

-

Co-crystallization or Soaking:

-

Co-crystallization: Set up crystallization trials with the target protein in the presence of a 2-5 fold molar excess of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

-

Soaking: If protein crystals are already available, soak them in a solution containing 1-10 mM of 4-(2-Methoxyphenyl)-3-methylbenzoic acid for a period ranging from minutes to hours.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Mount the crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known structure of the target protein.

-

Build the model of the protein-fragment complex and refine it against the experimental data.

-

Analyze the electron density maps to confirm the binding mode of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

-

Fragment-to-Lead Optimization Strategies

Once a fragment hit like 4-(2-Methoxyphenyl)-3-methylbenzoic acid is validated and its binding mode is understood, the next step is to optimize it into a more potent lead compound.[1][13] This can be achieved through several strategies.[14][15]

Fragment Growing

This strategy involves adding chemical moieties to the fragment to explore adjacent binding pockets and increase interactions with the target.[14][15][16]

Caption: The fragment growing strategy for lead optimization.

Fragment Linking

If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.[15][17]

Caption: The fragment linking strategy for lead optimization.

Computational Approaches in FBDD

Computational methods play a crucial role in modern FBDD, from virtual screening to guiding lead optimization.[13][18]

Protocol 3: Virtual Screening and Docking

Objective: To computationally predict the binding mode of 4-(2-Methoxyphenyl)-3-methylbenzoic acid and to prioritize analogs for synthesis.

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Protein Preparation:

-

Obtain a high-resolution crystal structure of the target protein.

-

Prepare the protein by adding hydrogens, assigning protonation states, and removing water molecules.

-

Define the binding site based on experimental data or prediction algorithms.

-

-

Ligand Preparation:

-

Generate a 3D conformation of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

-

Assign appropriate atom types and charges.

-

-

Docking:

-

Run the docking algorithm to predict the binding pose and score of the fragment in the defined binding site.

-

Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

-

In Silico Fragment Growing:

-

Use the docked pose of 4-(2-Methoxyphenyl)-3-methylbenzoic acid as a starting point.

-

Computationally add substituents to the fragment scaffold and re-dock the new molecules to predict which modifications are likely to improve binding affinity.

-

Conclusion

4-(2-Methoxyphenyl)-3-methylbenzoic acid represents a valuable starting point for fragment-based drug design campaigns. Its biaryl core, combined with functional groups capable of key interactions, makes it a promising scaffold for the development of novel therapeutics against a range of biological targets. The protocols and strategies outlined in these application notes provide a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts.

References

- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.

-

Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 795–798. [Link]

-

Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]

-

Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). The AAPS Journal, 20(3), 59. [Link]

-

Hirsch, A. K. H., Elgaher, W. A. M., & Koch, O. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]

-

Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). Journal of Chemical Information and Modeling. [Link]

-

Benzoic acid, 3-methoxy-4-methyl-. (n.d.). NIST WebBook. [Link]

-

Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). ResearchGate. [Link]

- The preparation method of the methoxy benzoic acid of 2 methyl 3. (n.d.).

-

In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry, 8, 107. [Link]

-

3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023). ResearchGate. [Link]

-

Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules, 24(23), 4295. [Link]

-

Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). New Journal of Chemistry, 45(34), 15413-15433. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions, 47(1), 133–141. [Link]

-

Approaches to Fragment-Based Drug Design. (n.d.). Hogeschool van Arnhem en Nijmegen. [Link]

- Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (n.d.).

-

SPR-based Fragment Screening: Advantages and Applications. (2025). ResearchGate. [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. [Link]

-

Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. (n.d.). In Fragment-Based Drug Discovery and X-Ray Crystallography. [Link]

-

Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). Proceedings of the National Academy of Sciences, 110(32), 12924-12929. [Link]

-

4-Methoxy-2-methylbenzoic acid. (n.d.). PubChem. [Link]

-

Biaryl Synthesis Definition. (2025). Fiveable. [Link]

-

4-[(3-Fluorophenyl)methoxy]benzoic acid Properties. (2025). EPA. [Link]

-

Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025). ResearchGate. [Link]

-

DRlinker: Deep Reinforcement Learning for Optimization in Fragment Linking Design. (2022). Zheng Lab. [Link]

-

Fragment Screening by Surface Plasmon Resonance. (2010). Journal of the American Chemical Society, 132(6), 1978–1988. [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). Molecules, 15(6), 4238-4246. [Link]

-

Examples of bioactive molecules containing the biaryl framework. (n.d.). ResearchGate. [Link]

-

Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). Current Opinion in Pharmacology, 7(5), 523-529. [Link]

Sources

- 1. massbio.org [massbio.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 16. books.rsc.org [books.rsc.org]

- 17. zhenglab.sjtu.edu.cn [zhenglab.sjtu.edu.cn]

- 18. researchgate.net [researchgate.net]

Overcoming steric hindrance in 3-methyl-4-arylbenzoic acid synthesis

Troubleshooting Guide: Overcoming Steric Hindrance in 3-Methyl-4-arylbenzoic Acid Synthesis

Welcome to the Advanced Cross-Coupling Support Center. The synthesis of 3-methyl-4-arylbenzoic acid derivatives via the Suzuki-Miyaura cross-coupling reaction presents a classic synthetic challenge: severe steric hindrance. The ortho-methyl group on the electrophile (4-halo-3-methylbenzoic acid) significantly impedes both the transmetalation and reductive elimination steps of the catalytic cycle.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind reaction failures and provide self-validating protocols grounded in state-of-the-art organometallic chemistry.

I. Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following diagnostic workflow to identify which elementary step of the catalytic cycle is failing.

Diagnostic workflow for troubleshooting hindered Suzuki-Miyaura couplings.

II. Core Troubleshooting Q&A

Q1: Why does the ortho-methyl group on the 4-halo-3-methylbenzoic acid electrophile stall the Suzuki-Miyaura coupling?